molecular formula C6H11Cl B13955951 1-Hexene, 3-chloro- CAS No. 53101-38-5

1-Hexene, 3-chloro-

Cat. No.: B13955951
CAS No.: 53101-38-5
M. Wt: 118.60 g/mol
InChI Key: BXPJRVPVIHMAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexene, 3-chloro- is an organic compound with the molecular formula C6H11Cl It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexene, 3-chloro- can be synthesized through several methods. One common method involves the reaction of 1-hexene with chlorine gas under controlled conditions. Another method involves the use of allylmagnesium bromide and 1-bromo-3-chloropropane in a Grignard reaction, followed by purification through distillation .

Industrial Production Methods: Industrially, 1-hexene, 3-chloro- can be produced via ethylene trimerization, where ethylene is converted into 1-hexene, which is then chlorinated. This method is favored due to its high selectivity and efficiency .

Chemical Reactions Analysis

1-Hexene, 3-chloro- undergoes various chemical reactions, including:

Major Products Formed:

    Epoxides and Diols: Formed through oxidation reactions.

    Alkanes: Formed through reduction reactions.

    Substituted Alkenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Hexene, 3-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexene, 3-chloro- involves its reactivity with various reagents. The double bond in the compound allows it to participate in addition reactions, while the chlorine atom can undergo substitution reactions. These reactions are facilitated by the compound’s ability to form reactive intermediates, such as carbocations or carbenes .

Comparison with Similar Compounds

1-Hexene, 3-chloro- can be compared with other similar compounds, such as:

Uniqueness: 1-Hexene, 3-chloro- is unique due to its specific combination of a double bond and a chlorine atom, which allows it to undergo a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

3-chlorohex-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPJRVPVIHMAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336539
Record name 1-Hexene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-38-5
Record name 1-Hexene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.